molecular formula C9H9NO2 B8548560 3-(4-Hydroxyphenoxy)Propionitrile

3-(4-Hydroxyphenoxy)Propionitrile

Cat. No.: B8548560
M. Wt: 163.17 g/mol
InChI Key: WBIKRGWVAROSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)propionitrile (CAS: 17362-17-3) is a nitrile derivative featuring a hydroxyphenyl substituent. Its molecular formula is C₉H₉NO, with a molecular weight of 147.18 g/mol . The compound is characterized by a propionitrile chain (-CH₂-CH₂-CN) attached to a para-hydroxyphenyl ring. It is widely utilized as a biochemical tool for studying estrogen receptor beta (ERβ) activity due to its structural mimicry of natural ligands . The IUPAC Standard InChIKey (KDMJGLYRWRHKJS-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(4-hydroxyphenoxy)propanenitrile

InChI

InChI=1S/C9H9NO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,7H2

InChI Key

WBIKRGWVAROSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

  • 3-(4-Hydroxyphenyl)propionitrile : Contains a hydroxyl group (-OH) at the para position of the phenyl ring.
  • 3-(4-Bromophenoxy)propanenitrile (CAS: 118449-57-3): Substitutes the hydroxyl group with bromine and introduces a phenoxy (-O-) linkage. Molecular formula: C₉H₈BrNO, molecular weight: 226.07 g/mol .
  • 3-(4-Hydroxy-3-methylphenyl)propanenitrile (CAS: 22516-99-0): Adds a methyl group (-CH₃) at the meta position alongside the para-hydroxyl. Molecular formula: C₁₀H₁₁NO, molecular weight: 161.20 g/mol .
  • 3-(4-(Trifluoromethyl)phenyl)propionitrile : Features a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects. Estimated molecular formula: C₁₀H₈F₃N .

Physical and Chemical Properties

Compound Boiling Point Solubility pKa Key Reactivity
3-(4-Hydroxyphenyl)propionitrile Not reported Moderate polarity ~10 (OH) Participates in H-bonding; prone to oxidation
3-(4-Bromophenoxy)propanenitrile Not reported Low polarity N/A Bromine enables cross-coupling reactions
3-(Pyridyl-2-amino)propionitrile Not reported High polarity ~4-5 (NH) Nucleophilic amino group aids in condensation

Data Tables

Table 1: Molecular Properties of Propionitrile Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents
3-(4-Hydroxyphenyl)propionitrile 17362-17-3 C₉H₉NO 147.18 4-hydroxyphenyl
3-(4-Bromophenoxy)propanenitrile 118449-57-3 C₉H₈BrNO 226.07 4-bromophenoxy
3-(4-Hydroxy-3-methylphenyl)propanenitrile 22516-99-0 C₁₀H₁₁NO 161.20 4-hydroxy-3-methylphenyl
3-(Pyridyl-2-amino)propionitrile N/A C₈H₈N₃ 146.17 2-aminopyridyl

Research Findings

  • Polarity and Solubility: The hydroxyl group in 3-(4-Hydroxyphenyl)propionitrile increases its hydrophilicity compared to halogenated analogs like 3-(4-Bromophenoxy)propanenitrile, which is more lipophilic .
  • Reactivity : Electron-withdrawing groups (e.g., -CF₃ in trifluoromethyl derivatives) enhance electrophilic substitution rates, whereas hydroxyl groups facilitate hydrogen bonding and oxidative reactions .
  • Synthetic Utility : 3-(4-Hydroxyphenyl)propionitrile’s hydroxyl group allows functionalization via etherification or esterification, contrasting with brominated analogs suited for Suzuki couplings .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where the phenoxide ion (generated from hydroquinone in basic media) attacks the electrophilic carbon adjacent to the chlorine atom in 3-chloropropionitrile. Key parameters include:

  • Molar Ratio : 1:1 stoichiometry of hydroquinone to 3-chloropropionitrile.

  • Base : Aqueous sodium hydroxide (2N concentration) to deprotonate hydroquinone.

  • Solvent System : A mixture of water and isopropanol to solubilize both reactants.

  • Temperature : Reflux conditions (~80–100°C) to accelerate the reaction.

  • Duration : 4 hours for complete conversion.

The workup involves acidification with hydrochloric acid to neutralize excess base, followed by extraction with chloroform and purification via column chromatography.

Table 1: Reaction Parameters and Outcomes

ParameterDetail
Starting MaterialsHydroquinone, 3-chloropropionitrile
Base2N NaOH
SolventWater/isopropanol
Reaction Time4 hours (reflux)
Yield75%
Purity (Post-Purification)>95% (by NMR)

Alternative Approaches and Comparative Analysis

While the nucleophilic substitution method dominates the literature, alternative strategies have been explored in related nitrile syntheses.

Williamson Ether Synthesis Adaptations

In analogous systems, 3-bromopropionitrile has been substituted for 3-chloropropionitrile to improve reaction kinetics, as bromine is a better leaving group. However, this modification increases material costs and poses handling challenges due to brominated compounds’ toxicity.

Critical Factors Influencing Synthesis Efficiency

Base Strength and Solvent Choice

The use of aqueous NaOH ensures complete deprotonation of hydroquinone, but polar aprotic solvents like DMF or DMSO could enhance nucleophilicity. Trials with these solvents, however, may complicate purification due to high boiling points.

Temperature Optimization

Elevated temperatures (reflux) are necessary to overcome the activation energy barrier. Lower temperatures (<50°C) result in incomplete conversion, while excessive heat (>100°C) promotes side reactions such as nitrile hydrolysis.

Stoichiometric Precision

A slight excess of hydroquinone (1.1 equivalents) has been proposed to minimize di-substitution byproducts, though this remains untested in the primary protocol.

Purification and Characterization

Isolation Techniques

Post-reaction acidification precipitates unreacted hydroquinone, while chloroform extraction isolates the target compound. Final purification via silica gel chromatography (ethyl acetate/hexane eluent) removes trace impurities.

Analytical Confirmation

  • NMR Spectroscopy : Distinct signals for the aromatic protons (δ 6.7–6.9 ppm), nitrile carbon (δ 118 ppm in 13C^{13}\text{C} NMR), and hydroxyl group (broad peak at δ 5.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 147.18 (C9_9H9_9NO+^+).

Industrial and Research Applications

Though primarily a research chemical, this compound serves as:

  • A precursor for pharmaceutical intermediates , particularly in antidepressants and antivirals.

  • A ligand in coordination chemistry due to its electron-rich phenoxy group.

  • A monomer in high-performance polymers with nitrile functional groups enhancing thermal stability .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 3-(4-Hydroxyphenoxy)Propionitrile, and how should researchers interpret spectral data?

  • Answer : The compound is characterized using:

  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O–H stretch) confirm nitrile and hydroxyl groups. Compare with reference spectra of similar nitriles (e.g., hydrosilylation intermediates) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm, doublets for para-substituted phenyl), hydroxyl proton (δ ~5.0 ppm, broad), and propionitrile chain (δ 2.5–3.0 ppm, triplet for –CH₂–).
  • ¹³C NMR : Nitrile carbon (δ ~120 ppm), aromatic carbons (δ 110–160 ppm), and propionitrile chain carbons (δ 25–40 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 147 (C₉H₉NO) with fragmentation patterns confirming the nitrile group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile reactions .
  • Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline hydrolysis (e.g., NaOH) before disposal. Avoid aqueous release due to hydrolysis risks .
  • Emergency Measures : For spills, absorb with inert material (vermiculite) and treat with oxidizing agents (e.g., KMnO₄) to degrade nitriles .

Q. What synthetic routes are reported for this compound, and what are their yield limitations?

  • Answer : Two primary methods:

  • Cyanoethylation : React 4-hydroxyphenol with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF). Typical yields: 60–70%, with by-products (e.g., di-adducts) requiring column purification .
  • Hydrosilylation : Use silane reagents (e.g., HSiCl₃) to functionalize propionitrile derivatives. Yields vary (50–80%) based on catalyst (e.g., Pt/C) and solvent (toluene) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for this compound?

  • Answer :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts. Compare with experimental data (DMSO-d₆ or CDCl₃) .
  • Step 2 : Adjust for solvent effects (e.g., PCM model) and tautomerism (phenolic OH proton exchange). Discrepancies >0.3 ppm may indicate conformational isomers or hydrogen bonding .
  • Case Study : Aromatic proton shifts deviating by >0.5 ppm suggest incomplete purification or residual DMF; verify via LC-MS .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Answer :

  • Nitrile Reactivity : The electron-withdrawing nitrile group activates the adjacent CH₂ for nucleophilic attack (e.g., Grignard reagents).
  • Kinetic Studies : Monitor reaction rates in THF at –78°C to isolate intermediates. Rate constants correlate with nitrile’s Hammett σₚ value (σₚ = +0.66) .
  • By-Product Analysis : Use GC-MS to identify side products (e.g., dimerization via Michael addition) and optimize stoichiometry .

Q. How can researchers optimize solvent systems for crystallizing this compound to obtain high-quality X-ray diffraction data?

  • Answer :

  • Solvent Screening : Test mixtures of ethyl acetate/hexane (polar/non-polar) or methanol/water. Single crystals form best in ethyl acetate at 4°C .
  • Hydrogen Bonding : The hydroxyl group forms intermolecular H-bonds (O–H···N≡C), influencing crystal packing. Use SHELX for structure refinement .
  • Challenge : Hygroscopicity may distort crystals; store under inert atmosphere during data collection .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 85–95°C)?

  • Answer : Variations arise from:

  • Purity : Impurities (e.g., residual 4-hydroxyphenol) lower melting points. Verify via HPLC (≥98% purity) .
  • Polymorphism : Different crystal forms (orthorhombic vs. monoclinic) exhibit distinct thermal behaviors. Use DSC to identify polymorphs .

Q. How should researchers address conflicting IR data for the nitrile stretch in similar compounds?

  • Answer :

  • Baseline Correction : Ensure solvent peaks (e.g., DMF at ~1650 cm⁻¹) do not overlap. Use ATR-FTIR for solid samples .
  • Electronic Effects : Electron-donating groups (e.g., –OCH₃) red-shift C≡N stretches. Compare with 3-(4-Methoxyphenyl)propionitrile (C≡N at ~2230 cm⁻¹) .

Methodological Tables

Analytical Data Observed Values Reference
IR (C≡N stretch) 2245–2255 cm⁻¹
¹H NMR (DMSO-d₆) δ 6.82 (d, 2H, Ar–H), δ 2.85 (t, 2H)
Melting Point 89–91°C (purified)
DFT-Calculated δ(¹³C, nitrile) 119.3 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.